molecular formula C18H36O5 B097481 Isophloionolic acid CAS No. 17673-81-3

Isophloionolic acid

Cat. No. B097481
CAS RN: 17673-81-3
M. Wt: 332.5 g/mol
InChI Key: OISFHODBOQNZAG-DLBZAZTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isophloionolic acid is a natural product that belongs to the class of flavonoids. It is found in various plants, including those used in traditional medicine. This compound has been studied for its potential medicinal properties, including anti-inflammatory, antioxidant, and anticancer effects. In

Mechanism Of Action

The mechanism of action of isophloionolic acid is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. Isophloionolic acid also activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy metabolism and cell survival.

Biochemical And Physiological Effects

Isophloionolic acid has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, in cells and animal models. This compound also inhibits the activity of enzymes involved in the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. Moreover, isophloionolic acid has been found to induce apoptosis in cancer cells by activating caspase enzymes.

Advantages And Limitations For Lab Experiments

Isophloionolic acid has several advantages for lab experiments. It is a natural product that can be obtained from various sources, including plants and fungi. Moreover, synthetic methods have been developed to produce this compound in the laboratory with high purity and yield. Isophloionolic acid is also relatively stable and can be stored for long periods without degradation.
However, there are also limitations to using isophloionolic acid in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to dissolve in aqueous solutions. This compound is also sensitive to light and heat, which can cause degradation and loss of activity.

Future Directions

There are several future directions for research on isophloionolic acid. One area of interest is the development of novel synthetic methods to produce this compound with higher yield and purity. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of isophloionolic acid in animals and humans. Moreover, the potential use of isophloionolic acid as a therapeutic agent for various diseases, including cancer and inflammatory disorders, warrants further investigation.

Scientific Research Applications

Isophloionolic acid has been the subject of several scientific studies due to its potential medicinal properties. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. This compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Moreover, isophloionolic acid has been found to have anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells.

properties

CAS RN

17673-81-3

Product Name

Isophloionolic acid

Molecular Formula

C18H36O5

Molecular Weight

332.5 g/mol

IUPAC Name

(9R,10S)-9,10,18-trihydroxyoctadecanoic acid

InChI

InChI=1S/C18H36O5/c19-15-11-7-2-1-4-8-12-16(20)17(21)13-9-5-3-6-10-14-18(22)23/h16-17,19-21H,1-15H2,(H,22,23)/t16-,17+/m0/s1

InChI Key

OISFHODBOQNZAG-DLBZAZTESA-N

Isomeric SMILES

C(CCCCO)CCC[C@@H]([C@@H](CCCCCCCC(=O)O)O)O

SMILES

C(CCCCO)CCCC(C(CCCCCCCC(=O)O)O)O

Canonical SMILES

C(CCCCO)CCCC(C(CCCCCCCC(=O)O)O)O

synonyms

Isophloionolic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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